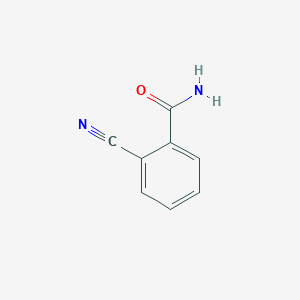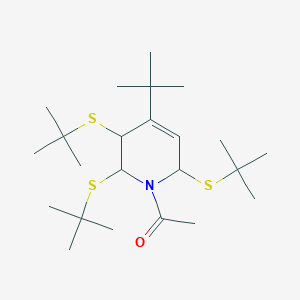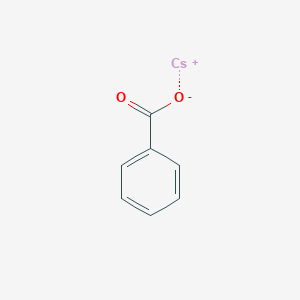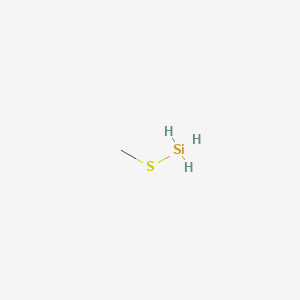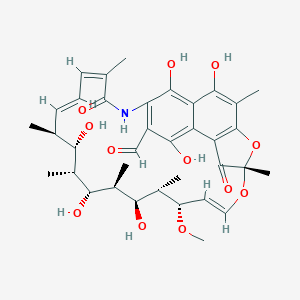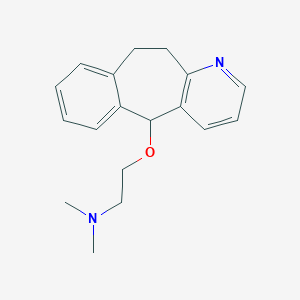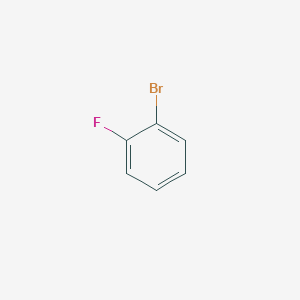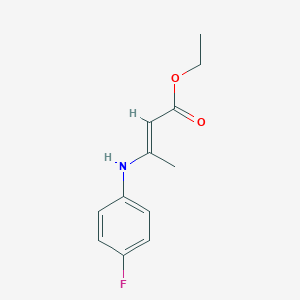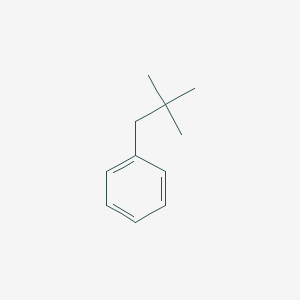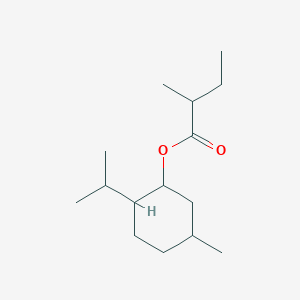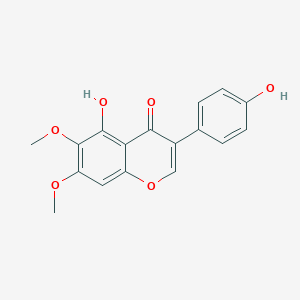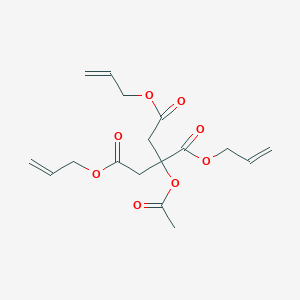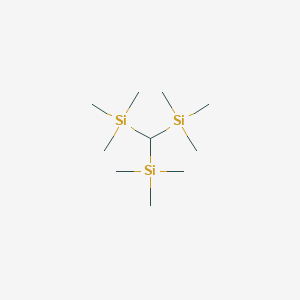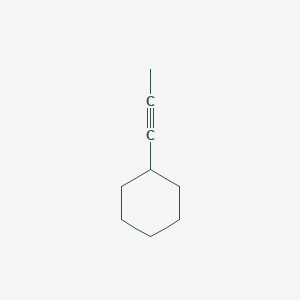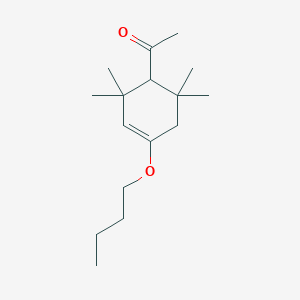
1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one, also known as KAA-2, is a synthetic compound that belongs to the family of cyclohexenones. It has garnered the attention of researchers due to its potential applications in various scientific fields.
Wirkmechanismus
The exact mechanism of action of 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. It has also been shown to activate certain pathways that lead to apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and DNA. It has also been shown to increase the activity of certain enzymes that are involved in the detoxification of harmful chemicals in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one in lab experiments is its specificity. It has been shown to have a high degree of specificity for certain enzymes and proteins, which can make it a valuable tool for studying their functions. However, one of the limitations of using 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one is its potential toxicity. Studies have shown that high doses of 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one can be toxic to cells and can cause cell death.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and delivery method for 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one in cancer treatment. Another area of interest is its potential as a tool for studying the functions of certain enzymes and proteins. Future studies may focus on identifying the specific targets of 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one and elucidating its mechanism of action.
Synthesemethoden
The synthesis of 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one involves several steps, including the reaction of 4-tert-butyl-2,6-dimethylphenol with ethyl acetoacetate to form 4-tert-butyl-2,6-dimethylphenol ethyl acetoacetate, which is then reacted with cyclohexanone to produce 1-(4-tert-butyl-2,6-dimethylphenol) cyclohexanone. The final step involves the reaction of 1-(4-tert-butyl-2,6-dimethylphenol) cyclohexanone with butyl bromide to form 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one has been studied extensively for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that can prevent the spread of cancer.
Eigenschaften
CAS-Nummer |
16556-52-8 |
|---|---|
Produktname |
1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one |
Molekularformel |
C16H28O2 |
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
1-(4-butoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C16H28O2/c1-7-8-9-18-13-10-15(3,4)14(12(2)17)16(5,6)11-13/h10,14H,7-9,11H2,1-6H3 |
InChI-Schlüssel |
CEFRLRCVISSIDU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC(C(C(C1)(C)C)C(=O)C)(C)C |
Kanonische SMILES |
CCCCOC1=CC(C(C(C1)(C)C)C(=O)C)(C)C |
Andere CAS-Nummern |
16556-52-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



